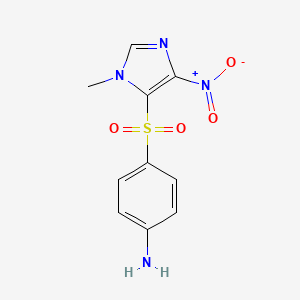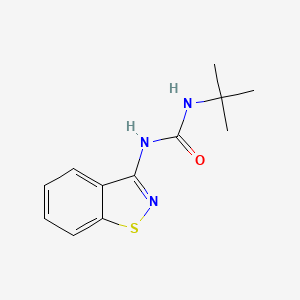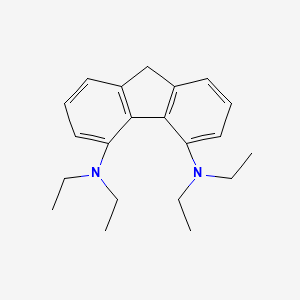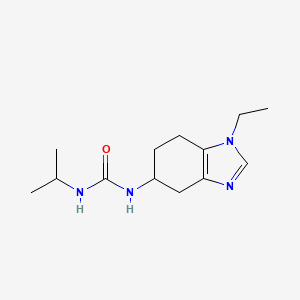
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N'-(1-methylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea typically involves the reaction of 1-ethyl-4,5,6,7-tetrahydro-1H-benzimidazole with isopropyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea oxide, while reduction may produce the corresponding amine.
Applications De Recherche Scientifique
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-Ethyl-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea
- N-(1-Methyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea
- N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-ethyl)urea
Uniqueness
N-(1-Ethyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-N’-(1-methylethyl)urea is unique due to its specific substitution pattern on the benzimidazole ring and the urea moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
99700-04-6 |
|---|---|
Formule moléculaire |
C13H22N4O |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
1-(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)-3-propan-2-ylurea |
InChI |
InChI=1S/C13H22N4O/c1-4-17-8-14-11-7-10(5-6-12(11)17)16-13(18)15-9(2)3/h8-10H,4-7H2,1-3H3,(H2,15,16,18) |
Clé InChI |
YDGGNODTPNXCNN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C1CCC(C2)NC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14334936.png)
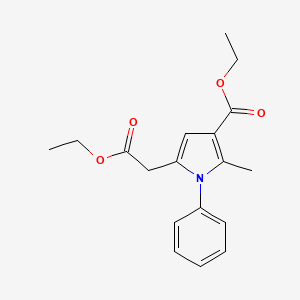
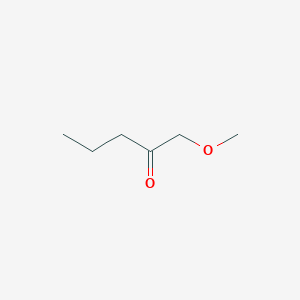
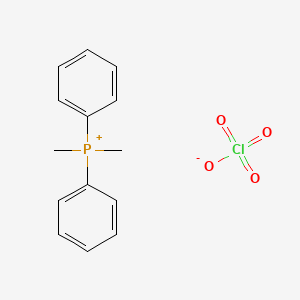
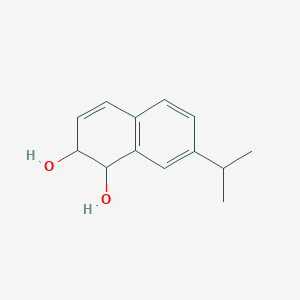
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
